

The Solubility Profile of Ethyl Red: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ethyl red

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An In-depth Guide to the Solubility of **Ethyl Red** in Various Solvents, Complete with Experimental Protocols for Quantitative Determination.

This technical guide provides a comprehensive overview of the solubility of **Ethyl Red** (2-[4-(diethylamino)phenylazo]benzoic acid), a common pH indicator. The information is tailored for researchers, scientists, and professionals in drug development who require an understanding of its solubility characteristics for various applications, from analytical chemistry to microbiology. This document compiles available solubility data and presents a detailed experimental protocol for its quantitative determination.

Overview of Ethyl Red

Ethyl Red is an azo dye recognized for its distinct color change from red at pH 4.5 to yellow at pH 6.5.[1][2] This property makes it a valuable indicator for acid-base titrations and for monitoring pH changes in various chemical and biological systems.[3] Its applications extend to optical materials, photoresists, and enzyme binding assays.[1][2] Structurally, it is a carboxylic acid, which influences its solubility behavior in different solvents.

Solubility of Ethyl Red

The solubility of a compound is a critical physical property that dictates its application in solution-based assays and formulations. **Ethyl Red**'s solubility is influenced by the polarity of the solvent and the pH of aqueous solutions. While extensive quantitative data is not readily

available in the literature, a summary of its solubility characteristics has been compiled from various sources.

Data Presentation

The following table summarizes the known solubility of **Ethyl Red** in common solvents. The data is presented to facilitate easy comparison for experimental design.

Solvent	Chemical Formula	Qualitative Solubility	Semi-Quantitative Solubility (g/100 mL)	Citation(s)
Water	H ₂ O	Almost Insoluble	Not Reported	[1][2]
Ethanol (96%)	C ₂ H ₅ OH	Slightly Soluble / Soluble	≥ 0.1	[1][3][4][5][6][7][8]
Methanol / Water (1:1)	CH ₃ OH / H ₂ O	Soluble	0.01 (as a 0.01% w/v solution)	[9][10][11][12]
Benzene	C ₆ H ₆	Soluble	Not Reported	[1][2]
Diethyl Ether	(C ₂ H ₅) ₂ O	Soluble (for crystallization)	Not Reported	[1]
Toluene	C ₇ H ₈	Soluble (for crystallization)	Not Reported	[1]

Experimental Protocol for Quantitative Solubility Determination

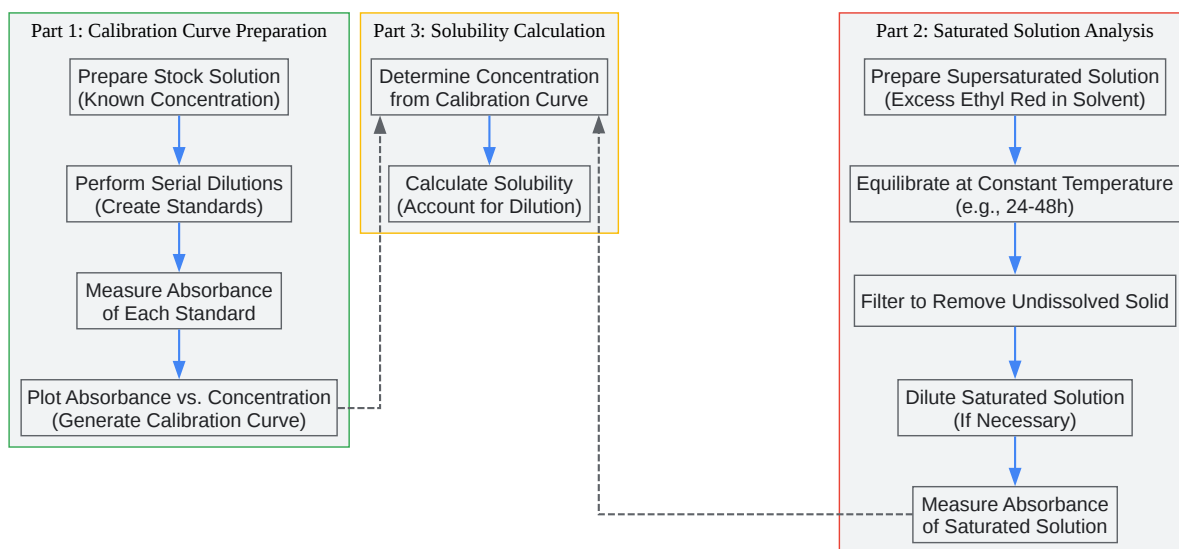
To obtain precise solubility data for **Ethyl Red** in a specific solvent, the following experimental protocol using UV-Vis spectrophotometry is recommended. This method is based on creating a calibration curve to determine the concentration of a saturated solution.

Materials and Equipment

- **Ethyl Red** powder

- Solvent of interest (e.g., ethanol, acetone, etc.)
- UV-Vis Spectrophotometer
- Analytical balance
- Volumetric flasks (various sizes)
- Pipettes (various sizes)
- Cuvettes
- Magnetic stirrer and stir bars
- Syringe filters (0.45 μm)
- Vials with screw caps
- Constant temperature shaker or water bath

Experimental Workflow Diagram



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A flowchart of the experimental workflow for solubility determination.

Step-by-Step Methodology

Part 1: Preparation of Calibration Curve

- Determine the Wavelength of Maximum Absorbance (λ_{max}):
 - Prepare a dilute solution of **Ethyl Red** in the chosen solvent.
 - Scan the solution using the UV-Vis spectrophotometer to find the wavelength at which absorbance is highest. This λ_{max} will be used for all subsequent measurements.

- Prepare a Stock Solution:
 - Accurately weigh a known mass of **Ethyl Red** powder.
 - Dissolve it in a known volume of the solvent in a volumetric flask to create a stock solution of a precise concentration.
- Prepare Standard Solutions:
 - Perform a series of serial dilutions from the stock solution to create at least five standard solutions of decreasing, known concentrations.
- Measure Absorbance of Standards:
 - Using the spectrophotometer set at the predetermined λ_{max} , measure the absorbance of a blank (the pure solvent).
 - Measure the absorbance of each of the standard solutions.
- Generate the Calibration Curve:
 - Plot the absorbance of the standard solutions on the y-axis against their corresponding concentrations on the x-axis.
 - Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). The R^2 value should be close to 1, indicating a good linear fit.

Part 2: Analysis of Saturated Solution

- Prepare a Supersaturated Solution:
 - Add an excess amount of **Ethyl Red** powder to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
- Equilibration:
 - Seal the vial and place it in a constant temperature shaker or water bath (e.g., at 25 °C).

- Allow the mixture to equilibrate for 24 to 48 hours. This ensures that the maximum amount of solute has dissolved.
- Sample Collection and Preparation:
 - After equilibration, allow the undissolved solid to settle.
 - Carefully draw a sample of the supernatant using a syringe and filter it through a 0.45 μm syringe filter to remove any remaining solid particles.
- Measure Absorbance of Saturated Solution:
 - Measure the absorbance of the clear, saturated solution at the λ_{max} .
 - If the absorbance is too high (i.e., outside the linear range of the calibration curve), dilute the saturated solution by a known factor with the solvent and re-measure the absorbance.

Part 3: Calculation of Solubility

- Determine the Concentration:
 - Using the equation from the calibration curve ($y = mx + c$), where 'y' is the measured absorbance, solve for 'x' to find the concentration of the (potentially diluted) saturated solution.
- Calculate the Final Solubility:
 - If the saturated solution was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution.
 - This concentration represents the solubility of **Ethyl Red** in the chosen solvent at the specified temperature. Express the result in appropriate units, such as g/L or mol/L.

Signaling Pathways

Ethyl Red is primarily utilized as a pH indicator and is not typically associated with specific biological signaling pathways in the context of drug development research. Its mechanism of

action is based on a change in its molecular structure in response to varying hydrogen ion concentrations, which in turn alters its light absorption properties.

Conclusion

This technical guide provides a summary of the known solubility of **Ethyl Red** and a detailed, practical protocol for its quantitative determination. By following the outlined experimental procedure, researchers can accurately determine the solubility of **Ethyl Red** in various solvents, enabling its effective use in a wide range of scientific applications. The provided workflow and data serve as a valuable resource for laboratory professionals requiring precise solubility information for this versatile pH indicator.

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